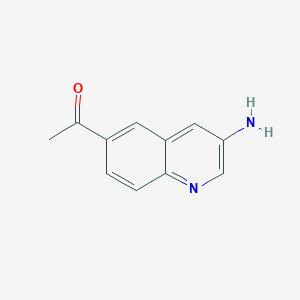

1-(3-Aminoquinolin-6-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Aminoquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry, material science, and molecular biology.

Méthodes De Préparation

The synthesis of 1-(3-Aminoquinolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives . These methods often involve the use of transition metal catalysts, ionic liquids, or greener chemical processes to enhance the efficiency and yield of the reaction .

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can further improve the scalability and efficiency of the production process .

Analyse Des Réactions Chimiques

1-(3-Aminoquinolin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction of the compound can yield 1-(3-aminoquinolin-6-yl)ethanol.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-(3-Aminoquinolin-6-yl)ethanone serves as a crucial building block for synthesizing more complex quinoline derivatives. These derivatives are utilized in the development of new materials and catalysts, showcasing the compound's importance in synthetic organic chemistry.

Biology

The compound is extensively used in molecular biology to explore interactions between quinoline derivatives and biological macromolecules. Its ability to inhibit specific enzymes makes it a valuable tool for studying biochemical pathways and cellular processes .

Medicine

This compound and its derivatives have shown promising therapeutic properties. Research indicates potential applications in:

- Antimicrobial Activity : Quinoline derivatives exhibit antibacterial properties, which can be leveraged in developing new antibiotics .

- Antimalarial Activity : Similar compounds have been recognized for their effectiveness against malaria parasites, making them candidates for further drug development .

- Anticancer Activity : Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, derivatives tested against human cancer cell lines (HCT-116 and MCF-7) exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Case Studies

Several studies highlight the practical applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant inhibition against HCT-116 and MCF-7 cancer cell lines, indicating its potential as an anticancer agent .

- Synthesis of Novel Compounds : Researchers have successfully synthesized new compounds based on this compound through various chemical reactions, leading to enhanced biological activity profiles .

Mécanisme D'action

The mechanism of action of 1-(3-Aminoquinolin-6-yl)ethanone is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

1-(3-Aminoquinolin-6-yl)ethanone can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure and diverse applications in medicinal chemistry.

Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

Quinoline-6-carboxylic acid: A derivative used in the synthesis of more complex quinoline-based compounds.

The uniqueness of this compound lies in its specific functional groups, which allow for versatile chemical modifications and applications in various fields .

Activité Biologique

1-(3-Aminoquinolin-6-yl)ethanone, also known as AQE, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. The compound features a quinoline ring system, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that compounds with similar structures displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 12.5 µg/mL for some derivatives, suggesting strong efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Antimalarial Properties

The quinoline scaffold is well-established in antimalarial drug development. For instance, compounds derived from quinoline have been shown to effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Although specific data on this compound's antimalarial activity is limited, its structural similarity to known antimalarial agents suggests potential efficacy .

Neuroprotective Effects

Emerging studies highlight the neuroprotective properties of aminoquinoline derivatives. For example, a series of aminoquinoline-melatonin hybrids demonstrated protective effects against oxidative stress in neuronal cells, indicating that similar compounds may enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The ability to chelate metal ions may also contribute to their neuroprotective effects by reducing metal-induced toxicity.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease .

- Metal Ion Chelation : The capacity to chelate metal ions can mitigate oxidative stress and inflammation in neuronal tissues .

- Antimicrobial Action : The mechanism underlying antimicrobial activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various quinoline derivatives, including amino-substituted variants. The findings demonstrated that compounds with electron-donating groups exhibited enhanced activity against E. coli and P. aeruginosa, with MIC values significantly lower than standard antibiotics .

Neuroprotective Studies

In vitro studies involving neuronal cell lines revealed that certain aminoquinoline derivatives could reduce apoptosis induced by oxidative stress. These compounds showed promise as potential leads for developing neuroprotective agents against conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

1-(3-aminoquinolin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOQTSNGHODKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.